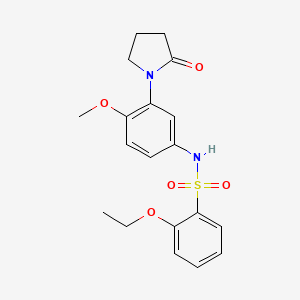
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an acetyl group, a chloro group, and a methyl group attached to a phenyl ring, which is further esterified with 2-methylbenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4-chloro-6-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-acetyl-6-methylphenyl 2-methylbenzoate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-chloro-6-methylbenzoic acid, while substitution of the chloro group with an amine could produce 2-acetyl-4-amino-6-methylphenyl 2-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate involves its interaction with specific molecular targets. The acetyl group may participate in hydrogen bonding or covalent interactions with enzymes or receptors, while the chloro and methyl groups can influence the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-4-chloro-6-methylphenol: Similar structure but lacks the esterified benzoate group.
2-Methylbenzoic acid: Contains the benzoate moiety but lacks the substituted phenyl ring.
4-Chloro-2-methylphenol: Shares the chloro and methyl substitutions but lacks the acetyl and benzoate groups.
Uniqueness
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is unique due to the combination of functional groups present in its structure. This combination allows for diverse chemical reactivity and potential applications that are not possible with the individual components alone. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
88952-12-9 |
|---|---|
Molekularformel |
C17H15ClO3 |
Molekulargewicht |
302.7 g/mol |
IUPAC-Name |
(2-acetyl-4-chloro-6-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C17H15ClO3/c1-10-6-4-5-7-14(10)17(20)21-16-11(2)8-13(18)9-15(16)12(3)19/h4-9H,1-3H3 |
InChI-Schlüssel |
WINCZXXMFMUONV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2C)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


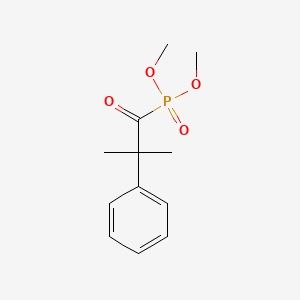
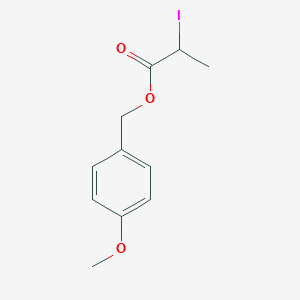

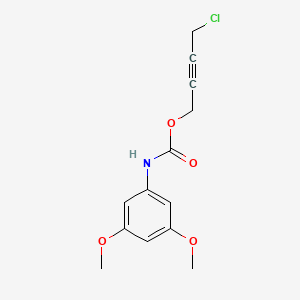

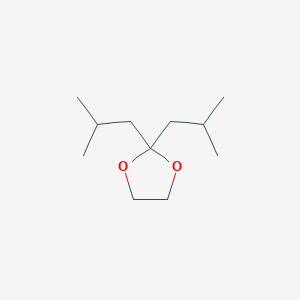
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
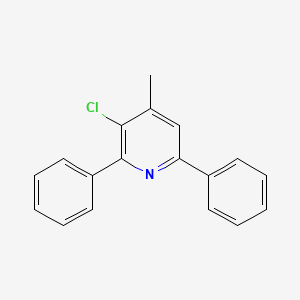
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
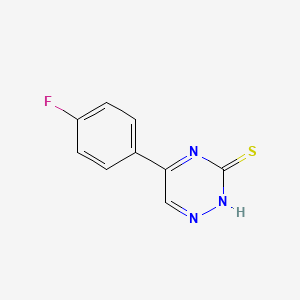

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
